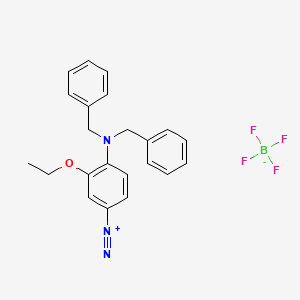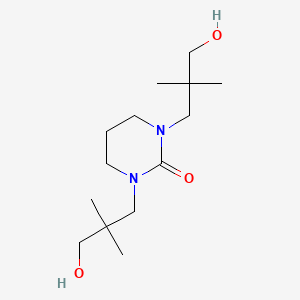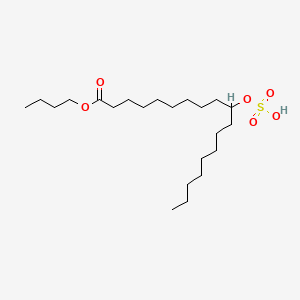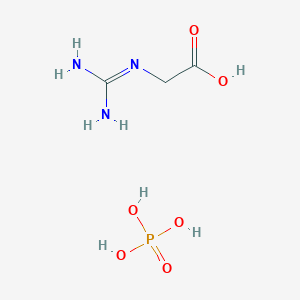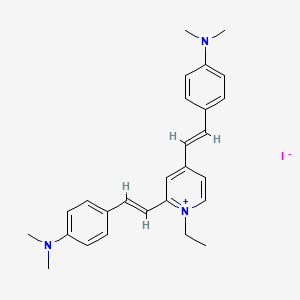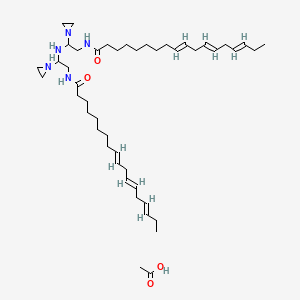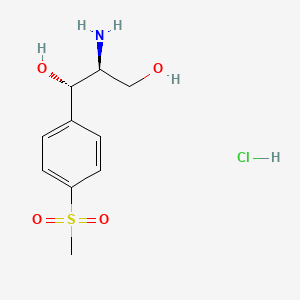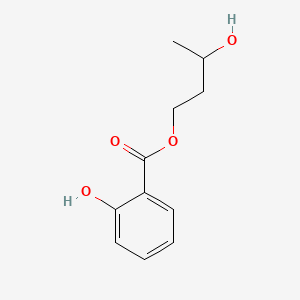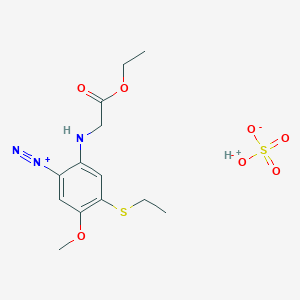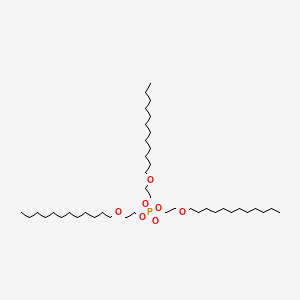
Tri(2-dodecoxyethyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(2-dodecoxyethyl) phosphate is an organophosphorus compound with the molecular formula C42H87O7P. It is a type of trialkyl phosphate, characterized by three 2-dodecoxyethyl groups attached to a central phosphate group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(2-dodecoxyethyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-dodecoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{POCl}_3 + 3 \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{P(OCH}_2\text{CH}_2\text{OC}_2\text{H}_5)_3 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products.
化学反应分析
Types of Reactions
Tri(2-dodecoxyethyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution can produce various alkyl or acyl phosphates.
科学研究应用
Tri(2-dodecoxyethyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as a flame retardant, plasticizer, and additive in various industrial products.
作用机制
The mechanism by which Tri(2-dodecoxyethyl) phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other biomolecules. This modulation can lead to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
Tris(2-butoxyethyl) phosphate: Another trialkyl phosphate with similar applications but different alkoxy groups.
Triethyl phosphate: A simpler trialkyl phosphate with different chemical properties and uses.
Tris(2-chloroethyl) phosphate: Known for its flame-retardant properties but with different reactivity and toxicity profiles.
Uniqueness
Tri(2-dodecoxyethyl) phosphate is unique due to its specific alkoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications where other trialkyl phosphates may not be as effective.
属性
CAS 编号 |
97659-32-0 |
|---|---|
分子式 |
C42H87O7P |
分子量 |
735.1 g/mol |
IUPAC 名称 |
tris(2-dodecoxyethyl) phosphate |
InChI |
InChI=1S/C42H87O7P/c1-4-7-10-13-16-19-22-25-28-31-34-44-37-40-47-50(43,48-41-38-45-35-32-29-26-23-20-17-14-11-8-5-2)49-42-39-46-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 |
InChI 键 |
KIUSYSLYLPVJQT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOCCOP(=O)(OCCOCCCCCCCCCCCC)OCCOCCCCCCCCCCCC |
相关CAS编号 |
31800-90-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


